molecular formula C14H17F4N3O2S B10942493 N-(2-methylpropyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide

N-(2-methylpropyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide

Cat. No.: B10942493
M. Wt: 367.36 g/mol
InChI Key: SWWRKTUIWJPZER-UHFFFAOYSA-N
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Description

N~1~-ISOBUTYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes isobutyl, tetrafluoroethoxy, benzoyl, and hydrazinecarbothioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ISOBUTYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Benzoyl Intermediate: This involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid with suitable reagents to form the benzoyl intermediate.

    Hydrazinecarbothioamide Formation: The hydrazinecarbothioamide group is introduced through the reaction of hydrazine with carbon disulfide.

    Final Coupling Reaction: The final step involves the coupling of the benzoyl intermediate with the hydrazinecarbothioamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-ISOBUTYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while reduction may result in the formation of reduced compounds with different properties.

Scientific Research Applications

N~1~-ISOBUTYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural properties.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N1-ISOBUTYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Alteration of Cellular Processes: It may influence cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N~1~-ISOBUTYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid and hydrazinecarbothioamide derivatives share structural similarities.

    Uniqueness: The presence of the tetrafluoroethoxy group and the specific arrangement of functional groups make this compound unique, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C14H17F4N3O2S

Molecular Weight

367.36 g/mol

IUPAC Name

1-(2-methylpropyl)-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea

InChI

InChI=1S/C14H17F4N3O2S/c1-8(2)7-19-13(24)21-20-11(22)9-4-3-5-10(6-9)23-14(17,18)12(15)16/h3-6,8,12H,7H2,1-2H3,(H,20,22)(H2,19,21,24)

InChI Key

SWWRKTUIWJPZER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)NNC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F

Origin of Product

United States

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